molecular formula C25H23N3O5 B7689386 N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7689386
M. Wt: 445.5 g/mol
InChI Key: GXMOYBSRHUFNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a compound with potential applications in scientific research due to its unique chemical properties. This compound is commonly referred to as DPA-714 and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

DPA-714 binds to the TSPO which is located on the outer mitochondrial membrane of cells. TSPO is involved in cholesterol transport, steroid synthesis, and apoptosis. It is upregulated in activated microglia and astrocytes, indicating neuroinflammation. Binding of DPA-714 to TSPO leads to a decrease in the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that DPA-714 has anti-inflammatory effects in the brain, reducing the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to reduce the activation of microglia and astrocytes, indicating a reduction in neuroinflammation. Additionally, DPA-714 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using DPA-714 in lab experiments is its ability to selectively bind to TSPO, indicating neuroinflammation. This allows for the imaging of neuroinflammation in the brain using PET. However, one limitation is that DPA-714 has a relatively short half-life, requiring frequent administration in order to maintain its effectiveness.

Future Directions

There are numerous potential future applications for DPA-714. One area of research is the use of DPA-714 as a diagnostic tool for neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. Additionally, DPA-714 may have therapeutic potential in the treatment of these diseases by reducing neuroinflammation and protecting neurons from damage. Further research is needed to fully understand the potential applications of DPA-714 in scientific research and medicine.

Synthesis Methods

The synthesis of DPA-714 involves a multistep process starting with the reaction of 2,5-dimethoxybenzaldehyde with 2-nitropropane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2-(2,5-dimethoxyphenyl)propan-1-amine. The final step involves the reaction of this intermediate with 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol and chloroacetyl chloride to form DPA-714.

Scientific Research Applications

DPA-714 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have investigated its use as a positron emission tomography (PET) radiotracer for imaging neuroinflammation in the brain. This is due to DPA-714's ability to selectively bind to the translocator protein (TSPO) which is upregulated in activated microglia and astrocytes, indicating neuroinflammation.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-16-7-9-17(10-8-16)24-27-25(33-28-24)18-5-4-6-20(13-18)32-15-23(29)26-21-14-19(30-2)11-12-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOYBSRHUFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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